1H-Tetrazole

描述

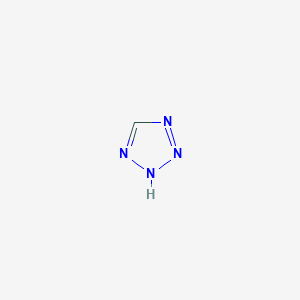

1H-Tetrazole (C₁H₂N₄) is a five-membered aromatic heterocycle composed of one carbon and four nitrogen atoms. It exists in equilibrium with its 2H-tautomer but predominantly adopts the 1H-form in solution due to thermodynamic stability . The compound is highly endothermic (ΔHf = 237 kJ/mol) and exhibits moderate sensitivity to heat (decomposition at 188°C) and mechanical stimuli, limiting its direct use in energetic applications without derivatization .

Synthetic routes include:

- (2+3) Cycloaddition: Reaction of sodium azide (NaN₃) with sodium cyanide (NaCN) under acidic conditions .

- Triethyl orthoformate method: A lab-scale synthesis involving ammonium chloride, triethyl orthoformate, and NaN₃ in glacial acetic acid .

Applications span:

- Pharmaceuticals: Bioisosteric replacement for carboxylic acids due to similar pKa (~4.9) and hydrogen-bonding capabilities .

- Energetic materials: High nitrogen content (80.7%) enables use in propellants and explosives, though salts (e.g., strontium) improve thermal stability (up to 335°C) .

- Coordination chemistry: Ligand for metal complexes (e.g., Pd-catalyzed Heck reactions) .

准备方法

Traditional Multi-Step Synthesis Methods

Early methods for synthesizing 1H-tetrazoles relied on multi-step reactions involving hazardous reagents and complex purification processes. For example, classical approaches described in mid-20th-century literature required nitrile precursors to undergo [3+2] cycloaddition with hydrazoic acid (HN₃), a highly toxic and explosive gas . These methods often necessitated anhydrous conditions, extended reaction times (24–72 hours), and yielded products with moderate efficiency (40–60%) . The reliance on HN₃ limited scalability and safety, prompting the development of safer alternatives.

Single-Step Condensation Reactions

Amine-Orthoester Condensation

A breakthrough emerged with the development of single-step protocols using amines, orthocarboxylic acid esters, and hydrazoic acid salts. For instance, reacting 2-aminoisobutanol with sodium azide and ethyl orthoformate in acetic acid at 80°C for one hour produced 3,β-dimethyl-1H-tetrazole-1-ethanol in 85% yield . This method eliminated gaseous HN₃, simplified purification, and reduced reaction times to 1–3 hours .

Table 1: Representative Single-Step Syntheses of 1H-Tetrazoles

Mechanistic Insights

The reaction proceeds via the in situ generation of an imidate intermediate from the amine and orthoester, followed by nucleophilic attack by azide ions to form the tetrazole ring . Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) studies confirm the disappearance of the amine’s N–H stretch (3350 cm⁻¹) and the appearance of tetrazole C=N vibrations (1600 cm⁻¹) .

Microwave-Assisted Synthesis

Microwave (MW) irradiation has revolutionized tetrazole synthesis by enabling rapid heating and precise temperature control. Harusawa et al. demonstrated that nitriles and sodium azide in dimethylformamide (DMF) under MW irradiation (130°C, 2 hours) yielded 5-substituted 1H-tetrazoles with 63–99% efficiency . This method reduced reaction times by 90% compared to conventional heating .

Table 2: Microwave-Assisted Syntheses of 1H-Tetrazoles

| Nitrile Precursor | Catalyst | Solvent | MW Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Benzonitrile | None | DMF | 300 | 120 | 94 |

| Furan-2-carbonitrile | ZnBr₂ | H₂O | 250 | 15 | 85 |

| 4-Nitrobenzonitrile | BiCl₃ | DMF | 350 | 10 | 99 |

Heterogeneous Catalysis Approaches

Silica-Supported Catalysts

Silica-supported lanthanum triflate (La(OTf)₃-SiO₂) catalyzed the cycloaddition of nitriles and sodium azide in DMF/methanol (4:1), achieving yields up to 88% in 2–4 hours . The catalyst’s recyclability (five cycles without activity loss) and non-toxic profile make it industrially viable .

Nanoparticle Catalysts

Palladium/cobalt nanoparticles (Pd/Co@CNT NPs) decorated on carbon nanotubes enabled the synthesis of 5-aryl-1H-tetrazoles in 90–99% yield within 10 minutes under MW irradiation . Similarly, silver nanoparticles (Ag NPs) in DMF at 120°C provided 93% yield for 5-phenyl-1H-tetrazole .

One-Pot Multi-Component Reactions

Recent advances focus on one-pot strategies combining aldehydes, malononitrile, and sodium azide. For example, 3,4-dimethoxyphenylacetonitrile reacted with sodium azide and indolin-2,3-dione under neat conditions to yield 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile in 78% yield . This method avoids solvents and reduces waste generation .

Table 3: One-Pot Syntheses of 1H-Tetrazoles

生物活性

1H-Tetrazole is a five-membered aromatic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, pharmacological properties, and case studies that illustrate its therapeutic potential.

1. Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through various methodologies, including one-pot multi-component reactions and cycloaddition reactions. Recent advancements have focused on enhancing yields and optimizing reaction conditions. For example, a study demonstrated the efficient synthesis of 5-substituted 1H-tetrazoles through a one-pot condensation reaction involving aromatic aldehydes, malononitrile, and sodium azide, achieving considerable product yields under mild conditions .

Table 1: Yields of Various this compound Derivatives

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| 5-(4-methoxyphenyl)-1H-tetrazole | DCM, room temperature | 94% |

| 5-(2-furyl)-1H-tetrazole | MW irradiation, i-PrOH/water | 99% |

| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | One-pot reaction | 85% |

2. Pharmacological Properties

The biological activities of this compound derivatives are extensive, encompassing antimicrobial, antitumor, antioxidant, and antidiabetic effects.

2.1 Antimicrobial Activity

Research has indicated that certain 5-substituted 1H-tetrazoles exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. In vitro studies showed that these compounds can inhibit bacterial growth effectively . For instance, a series of synthesized tetrazoles demonstrated inhibitory action against Bacillus cereus and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents.

2.2 Antitumor Activity

The antitumor potential of this compound derivatives has been evaluated in several studies. One notable compound, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c), exhibited promising cytotoxic activity against epidermoid carcinoma cell lines (A431) and colon cancer cell lines (HCT116). The study reported an approximate lethal dose (LD50) assessment via oral administration in rats, indicating a favorable safety profile alongside potent anticancer activity .

Table 2: Summary of Biological Activities

| Activity Type | Compound Name | Target Organism/Cell Line | Result |

|---|---|---|---|

| Antibacterial | Various 5-substituted tetrazoles | E. coli, S. aureus | Significant inhibition |

| Antitumor | 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) | A431 (epidermoid carcinoma) | Potent cytotoxicity |

| Antioxidant | Tetrazole derivatives | DPPH assay | Strong antioxidant activity |

3. Case Studies

Several case studies have illustrated the therapeutic potential of tetrazoles in various medical applications:

Case Study 1: Antidiabetic Effects

A study investigated the antidiabetic properties of a series of 5-substituted-1H-tetrazoles in genetically modified KKAy mice and Wistar fatty rats. The results indicated that these compounds effectively lowered blood glucose levels, suggesting their utility in diabetes management .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between tetrazole derivatives and specific enzymes such as CSNK2A1. The binding energies calculated for various derivatives indicate a strong affinity for the enzyme's active site, further supporting their role as potential therapeutic agents .

4. Conclusion

The biological activity of this compound is vast and varied, with significant implications for drug development across multiple therapeutic areas. The ongoing research into its derivatives continues to reveal promising antimicrobial, antitumor, antioxidant, and antidiabetic properties. As synthesis techniques improve and our understanding of these compounds deepens, it is likely that tetrazoles will play an increasingly important role in modern pharmacology.

科学研究应用

Anticancer Activity

1H-Tetrazole derivatives have been extensively studied for their anticancer properties. Various synthesized compounds have shown significant inhibitory effects on different cancer cell lines:

- Breast Cancer : A series of 1,2-substituted tetrazole derivatives were evaluated against MCF-7 (ER positive) and MDA-MB-231 (ER negative) breast cancer cell lines. Compounds exhibited varying degrees of inhibition, with some showing IC50 values in micromolar concentrations, indicating their potential as selective anticancer agents .

- Cytotoxicity Studies : A study synthesized new tetrazole derivatives and screened them against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cell lines. Molecular docking studies established binding interactions with target proteins, further validating their anticancer potential .

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also gained attention:

- Synthesis and Screening : A new series of tetrazole derivatives was synthesized and subjected to antimicrobial screening. The results indicated that certain compounds exhibited potent activity against various bacterial strains, highlighting their potential use as antimicrobial agents .

Antiviral Activity

Tetrazoles have been investigated for their antiviral properties:

- Herpes Simplex Virus : Compounds such as 5-(phosphonomethyl)-1H-tetrazole were found to inhibit the replication of Herpes Simplex Viruses 1 and 2, showcasing the compound's potential in antiviral drug development .

Pesticidal Activity

Tetrazole derivatives have shown promise in agricultural applications, particularly as pesticides:

- A study highlighted the synthesis of tetrazole-containing compounds that demonstrated effective bioactivity against plant viruses, outperforming traditional pesticides like ribavirin in certain assays . This suggests potential for developing new agricultural chemicals based on tetrazole structures.

Photographic Applications

Tetrazoles are utilized in photography due to their ability to form stable complexes with metal ions:

- The incorporation of tetrazoles into photographic materials enhances sensitivity and stability, making them valuable in the field of imaging technologies .

Summary of Case Studies and Data Tables

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 1H-tetrazole derivatives, and how are reaction conditions optimized?

- Methodology : The most common approach involves multicomponent reactions (MCRs). For 1-aryl derivatives, aniline, triethyl orthoformate, and sodium azide are reacted in water using a Cu(II)-functionalized Fe₃O₄@SiO₂ nano-catalyst (0.9 mol%, 40°C, 20 min) . For 5-aryl derivatives, benzaldehyde derivatives, hydroxylamine hydrochloride, and sodium azide are used under similar conditions. Solvent selection (water) and catalyst loading are critical for yield optimization (up to 96%) .

Q. How is the structural integrity of synthesized this compound derivatives validated?

- Methodology : Characterization relies on ¹H/¹³C NMR to confirm substitution patterns and purity . For catalyst systems, AAS/ICP-OES quantifies Cu(II) loading (e.g., 0.72–0.83 mmol/g), ensuring reproducibility .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Guidelines : Use tight-seal goggles, impermeable gloves, and respiratory protection to avoid inhalation/contact. Dispose of waste via regulated channels (non-household) due to explosive risks in powdered form .

Q. How do electronic properties of substituents influence 5-aryl-1H-tetrazole synthesis?

- Analysis : Electron-withdrawing groups (e.g., nitro) on benzaldehyde derivatives reduce reaction efficiency (60–70% yield), while electron-donating groups (e.g., methoxy) improve yields (85–90%) due to stabilized intermediates .

Q. What solvents and temperatures maximize yield in this compound synthesis?

- Optimization : Water is preferred for eco-friendly synthesis. Temperatures >40°C risk side reactions, while <30°C slow kinetics. Catalyst recovery (via magnetism) enables 5–7 reuse cycles without significant activity loss .

Advanced Research Questions

Q. How do heterogeneous nano-catalysts enhance green synthesis of 1H-tetrazoles?

- Mechanistic Insight : Fe₃O₄@SiO₂-Schiff base-Cu(II) nano-catalysts activate carbonyl groups via Lewis acid interactions, enabling oxime formation and azide cyclization. The magnetically recoverable catalyst reduces waste and improves atom economy (TON: 110–130) .

Q. What kinetic models predict thermal hazards of this compound derivatives?

- Methodology : TG-DSC-FTIR analyses coupled with Friedman isoconversional models (activation energy: 120–150 kJ/mol) reveal two-stage decomposition pathways. Hazard prediction uses ASTM E698 for assessing critical ignition temperatures .

Q. How do this compound derivatives interact with nitrocellulose (NC) in energetic composites?

- Interaction Study : Amino-substituted tetrazoles (e.g., 5-ATZ) form hydrogen bonds with NC, altering pyrolysis pathways. Kinetic analysis (Kissinger method) shows reduced activation energy (ΔE: ~15 kJ/mol) compared to unmodified NC .

Q. Why are alternative activators (e.g., ETT/BTT) preferred over this compound in oligonucleotide synthesis?

- Limitations : this compound’s higher pKa (4.8 vs. 4.1–4.3 for BTT/ETT) slows phosphoramidite activation. Lower solubility (0.50M vs. 0.75M for ETT) and explosive classification further limit its use in large-scale DNA/RNA synthesis .

Q. What computational tools aid in designing this compound-based enzyme inhibitors?

- Design Strategy : Docking studies (e.g., with PfDHFR) reveal tetrazole’s 2N/4N atoms form hydrogen bonds with active-site residues (Asn258, Lys352). MD simulations validate conformational stability (RMSD < 2.0 Å) .

相似化合物的比较

Structural and Tautomeric Variants

Key Findings :

- Substitution at the 5-position significantly modulates physicochemical properties. For example, 5-nitro-1H-tetrazole increases decomposition temperature and detonation velocity compared to the parent compound .

- 2H-Tetrazole is rarely isolated but serves as an intermediate in alkylation reactions .

Comparison with Other Nitrogen-Rich Heterocycles

Key Findings :

- Bioisosteric replacement of carboxylic acids with tetrazoles improves metabolic stability in drug design .

Enerctic Material Performance

Key Findings :

- Salts of this compound (e.g., strontium) enhance thermal stability and density, making them viable for explosive formulations .

- 5-Aminotetrazole derivatives exhibit superior detonation performance due to balanced energy and stability .

Hydrogen-Bonding and Bioisosterism

This compound mimics carboxylate (-COO⁻) in hydrogen-bonding interactions but extends the interaction range by ~1.2 Å, requiring protein binding sites to adjust for optimal ligand-receptor compatibility . For example:

- Carboxylic acid : Forms two strong H-bonds (e.g., -COO⁻⋯H-N).

- Tetrazolate : Engages in similar H-bonds but with broader spatial distribution .

属性

IUPAC Name |

2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUGUADJHNHALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075280 | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

288-94-8, 100043-29-6 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。